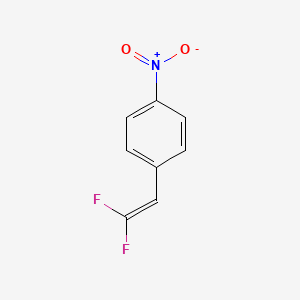

1-(2,2-difluoroethenyl)-4-nitrobenzene

Description

1-(2,2-Difluoroethenyl)-4-nitrobenzene is a nitroaromatic compound characterized by a difluoroethenyl (-CF₂=CH₂) substituent at the para position relative to the nitro (-NO₂) group. For instance, 1-(1,1-Difluoroethyl)-4-nitrobenzene (CAS: 32471-55-9), a closely related analog with a difluoroethyl group, has a molecular formula of C₈H₇F₂NO₂ and a molecular weight of 187.14 g/mol . The difluoroethenyl group in the target compound introduces enhanced electron-withdrawing effects compared to non-fluorinated substituents, which may influence reactivity in substitution or addition reactions. Nitrobenzene derivatives are widely studied for applications in medicinal chemistry, materials science, and catalysis due to the nitro group’s redox activity and capacity to stabilize charge-transfer complexes .

Properties

IUPAC Name |

1-(2,2-difluoroethenyl)-4-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO2/c9-8(10)5-6-1-3-7(4-2-6)11(12)13/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSSEJASKSZQEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Capacity : Fluorinated substituents (-CF₂=CH₂, -CF₂CH₃) exhibit stronger electron withdrawal than chlorinated analogs due to fluorine’s high electronegativity. This enhances electrophilic aromatic substitution (EAS) reactivity at the nitrobenzene ring .

- Steric Effects : Bulky groups like -C(Cl)₂(C₆H₅) hinder reactions requiring planar transition states, whereas linear ethenyl groups (-CF₂=CH₂) minimize steric interference .

- Solubility : Fluorinated derivatives generally exhibit lower polarity and higher hydrophobicity compared to sulfonyl or hydroxyl-substituted analogs .

Substitution Reactions

- Nucleophilic Aromatic Substitution (NAS) : The nitro group activates the ring for NAS, but substituents modulate reactivity. For example, 1-(2,2-Dichlorovinyl)-4-nitrobenzene undergoes nickel/photoredox-mediated alkylation with high Z-stereoselectivity . In contrast, fluorinated analogs like this compound may exhibit slower NAS due to stronger electron withdrawal destabilizing the Meisenheimer intermediate.

- Reduction: Nitro groups in fluorinated derivatives are reducible to amines under conditions using SnCl₂·2H₂O in ethanol, as demonstrated for 4-(substituted)-5-fluorobenzene-1,2-diamine synthesis .

Tautomerism and Solvatochromism

Azo-azomethine compounds derived from 4-nitrobenzene precursors, such as 1-(3-formyl-4-hydroxyphenylazo)-4-nitrobenzene, exhibit tautomerism dependent on substituents. Aliphatic diamines favor enol-imine tautomers, while aromatic diamines form keto-amine hybrids due to intramolecular hydrogen bonding . Fluorinated ethenyl groups may further stabilize tautomeric forms via inductive effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.